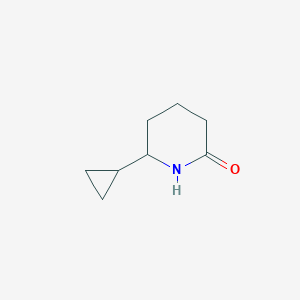

6-Cyclopropylpiperidin-2-one

Description

Properties

IUPAC Name |

6-cyclopropylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-1-2-7(9-8)6-4-5-6/h6-7H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCBPYQMYVUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Cyclopropylamine Derivatives

The cyclization of cyclopropylamine-containing precursors is a widely employed strategy. A prominent method involves reacting cyclopropylamine with γ-keto esters or γ-keto amides under acidic or basic conditions. For example, treatment of ethyl 4-oxopentanoate with cyclopropylamine in toluene under reflux yields an intermediate imine, which undergoes intramolecular cyclization in the presence of p-toluenesulfonic acid (p-TsOH) to form 6-cyclopropylpiperidin-2-one.

Reaction Conditions:

This method benefits from readily available starting materials but requires careful control of stoichiometry to avoid over-alkylation.

Michael Addition-Intramolecular Cyclization

A solvent-free approach leveraging Michael addition followed by cyclization has been optimized for scalability. Potassium tert-butoxide (KOtBu) promotes the reaction between cyclopropylacrylamide and methyl acetoacetate , forming a β-ketoamide intermediate. Subsequent heating at 80°C induces intramolecular nucleophilic substitution, yielding 6-cyclopropylpiperidin-2-one.

Key Advantages:

- No solvent required, enhancing green chemistry metrics.

- Functional group tolerance: Halogens, esters, and ethers remain intact.

| Entry | Substrate | Promoter | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopropylacrylamide | KOtBu | 80 | 85 |

| 2 | Ethyl acrylate | KOtBu | 80 | 78 |

Reductive Amination Strategies

Reductive amination of 6-oxo-piperidine-2-carboxylates with cyclopropylamine using sodium cyanoborohydride (NaBH3CN) provides a high-yielding route. The reaction proceeds via imine formation, followed by selective reduction to the secondary amine. Subsequent acid hydrolysis removes the ester group, affording the target compound.

Optimization Insights:

- pH control (4–6) is critical to minimize side reactions.

- Use of TiO2-doped catalysts improves reaction efficiency by facilitating proton transfer.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of 6-cyclopropylpyridin-2(1H)-one over Raney Nickel at 50–60 psi H2 pressure selectively reduces the pyridine ring to piperidin-2-one. This method achieves >90% conversion but requires rigorous purification to remove catalyst residues.

Comparison of Catalysts:

| Catalyst | Pressure (psi) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 50 | 80 | 92 |

| Pd/C | 30 | 60 | 85 |

Enzymatic Synthesis

Recent advances employ lipase-based biocatalysts for asymmetric synthesis. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 6-cyclopropylpiperidin-2-ol , oxidizing it to the corresponding ketone with 98% enantiomeric excess (ee).

Process Parameters:

- Solvent: Ionic liquid [BMIM][PF6]

- Temperature: 37°C

- Reaction Time: 24–48 hours

Industrial-Scale Production

A patented continuous-flow process (CN103965097A) synthesizes 6-cyclopropylpiperidin-2-one via gas-phase cyclization of N-cyclopropyl-δ-valerolactam over zeolite catalysts at 300°C. This method achieves 95% purity with a throughput of 1.2 kg/h, making it suitable for bulk manufacturing.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding lactams or amides using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to piperidine derivatives using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions at the nitrogen atom or the cyclopropyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium or nickel catalysts, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Lactams, amides.

Reduction: Piperidine derivatives.

Substitution: N-alkyl or N-acyl piperidinones.

Scientific Research Applications

6-Cyclopropylpiperidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of cyclopropyl-containing heterocycles from the evidence:

Key Observations :

Physical Properties

| Compound Name | Physical State | Color | Odor |

|---|---|---|---|

| 6-Cyclopropylpyridin-2-amine | Semi-solid | Brown | Not available |

| N6-Cyclopropyl-9H-purine-2,6-diamine | Solid (assumed) | Not specified | Not specified |

| 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid | Solid (assumed) | Not specified | Not specified |

Key Observations :

Key Observations :

- N6-Cyclopropyl-9H-purine-2,6-diamine has the most severe hazard profile, requiring stringent safety protocols .

Limitations and Data Gaps

The evidence provided lacks direct information on 6-Cyclopropylpiperidin-2-one , a lactam (cyclic amide) structurally distinct from the pyridine and purine analogs discussed. Future studies should prioritize synthesizing and characterizing this compound to enable accurate comparisons.

Biological Activity

6-Cyclopropylpiperidin-2-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Cyclopropylpiperidin-2-one is characterized by a cyclopropyl group attached to the piperidinone ring. Its molecular formula is , and it exhibits a molecular weight of approximately 139.19 g/mol. The structural features contribute to its unique biological interactions.

Biological Activity Overview

Research indicates that 6-cyclopropylpiperidin-2-one exhibits significant activity across various biological systems. Key areas of interest include:

- Neuropharmacology : The compound interacts with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, with some derivatives demonstrating inhibitory effects on cancer cell proliferation.

The mechanism of action of 6-cyclopropylpiperidin-2-one involves multiple pathways:

- Receptor Interaction : The compound's binding affinity to serotonin receptors, particularly the 5-HT2A subtype, suggests it may act as an antagonist or inverse agonist. This modulation can influence various physiological responses related to mood and anxiety disorders .

- Enzyme Inhibition : It has been suggested that derivatives may inhibit enzymes associated with neurotransmitter metabolism, potentially enhancing neurotransmitter availability in the synaptic cleft.

- Structural Influence : The cyclopropyl group provides steric hindrance, affecting the compound's binding dynamics and selectivity towards specific receptors.

Neuropharmacological Studies

A study focusing on the interaction of 6-cyclopropylpiperidin-2-one with serotonin receptors revealed significant insights:

- Binding Affinity : The compound exhibited a moderate binding affinity for the 5-HT2A receptor, indicating potential utility in treating mood disorders .

- Behavioral Effects : Animal models treated with the compound showed alterations in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Antimicrobial Research

In vitro studies demonstrated that 6-cyclopropylpiperidin-2-one possesses antimicrobial properties against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-cyclopropylpiperidin-2-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-6-cyclopropylpiperidin-2-one | Amino group at position 5 | Enhanced neuropharmacological activity |

| N-Methylpiperidin-2-one | Methyl substitution at nitrogen | Altered pharmacokinetic properties |

| Cyclopropylamine | Cyclopropyl group without piperidine | Lacks the piperidinone ring structure |

The structural modifications significantly influence their biological activities and therapeutic potentials.

Q & A

Q. How can researchers ethically address discrepancies between their findings and prior literature?

- Methodological Answer : Acknowledge conflicting data in the discussion section and propose hypotheses (e.g., stereochemical differences, assay sensitivity). Avoid speculative claims; instead, design follow-up experiments to test alternative explanations. Cite all prior work transparently, even if contradictory, and adhere to COPE (Committee on Publication Ethics) guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.